![molecular formula C22H20O2S B12600786 Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester CAS No. 638199-66-3](/img/structure/B12600786.png)
Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a thioether group and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester typically involves the reaction of 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester functional group may undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, methyl ester: Lacks the thioether group, making it less reactive in redox processes.
Benzoic acid, 2,4-dimethyl-, methyl ester: Similar structure but different substitution pattern on the aromatic ring.
Uniqueness
Benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester is unique due to the presence of both the thioether and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
638199-66-3 |
|---|---|
Molekularformel |
C22H20O2S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
methyl 2-(4,5-dimethyl-2-phenylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C22H20O2S/c1-15-13-19(17-9-5-4-6-10-17)21(14-16(15)2)25-20-12-8-7-11-18(20)22(23)24-3/h4-14H,1-3H3 |
InChI-Schlüssel |
HCVXWEDHWHLTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



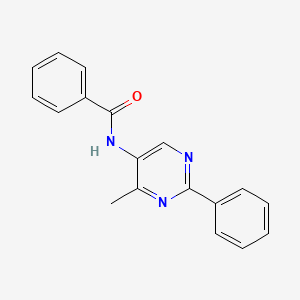
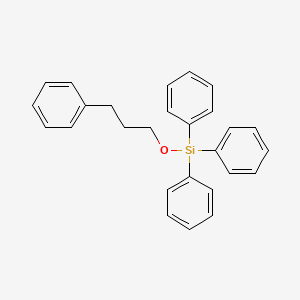
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)

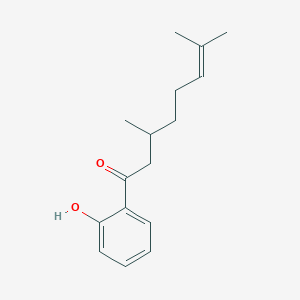
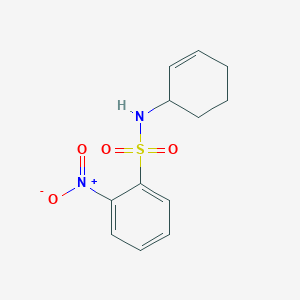


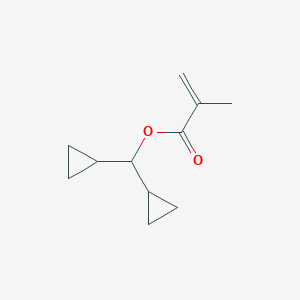
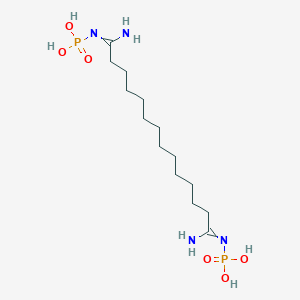
![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
